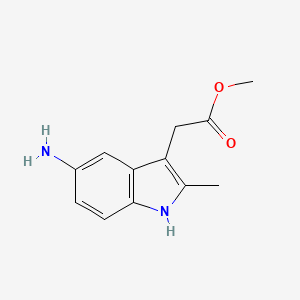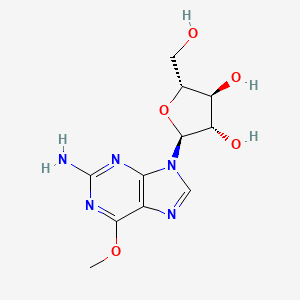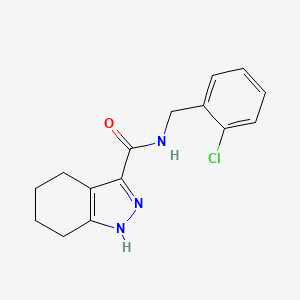
N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular compound features a chlorophenyl group attached to the indazole ring system. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole ring system can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chloromethyl group reacts with an indazole derivative.
Carboxamide Formation: The carboxamide group is introduced by reacting the indazole derivative with an amine under suitable conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution at the chlorophenyl group or the indazole ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted derivatives based on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: The compound is used in the synthesis of other chemical entities and as an intermediate in the production of more complex molecules.
作用機序
The mechanism by which N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.
類似化合物との比較
Indazole-3-carboxamide: Similar structure but without the chlorophenyl group.
2-chlorophenylmethylamine: Similar chlorophenyl group but without the indazole ring.
4,5,6,7-tetrahydro-1H-indazole: Similar indazole core but without the carboxamide group.
Uniqueness: N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of the indazole ring system with the chlorophenyl group and the carboxamide functionality. This combination imparts specific biological and chemical properties that are distinct from those of similar compounds.
特性
分子式 |
C15H16ClN3O |
|---|---|
分子量 |
289.76 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c16-12-7-3-1-5-10(12)9-17-15(20)14-11-6-2-4-8-13(11)18-19-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,20)(H,18,19) |
InChIキー |
LWGZIDXFBKJLEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
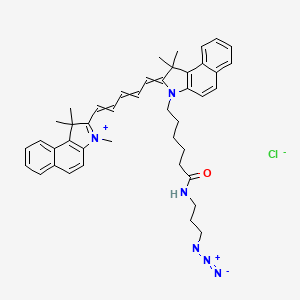
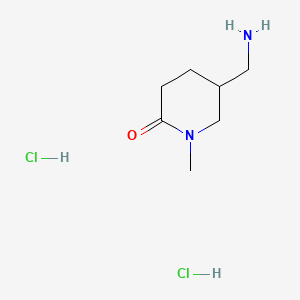
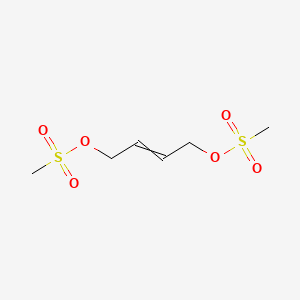


![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
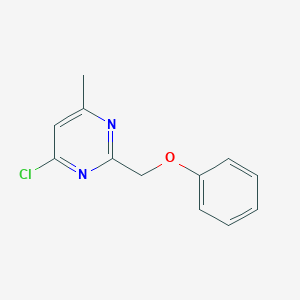
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
